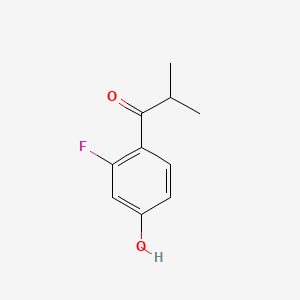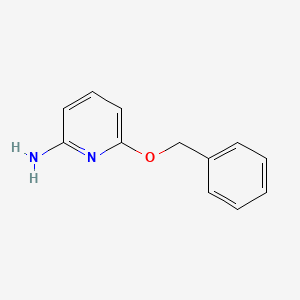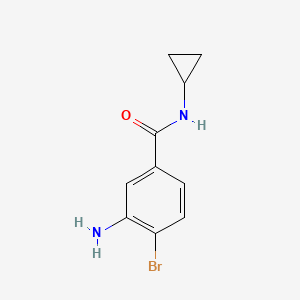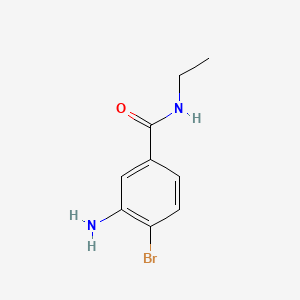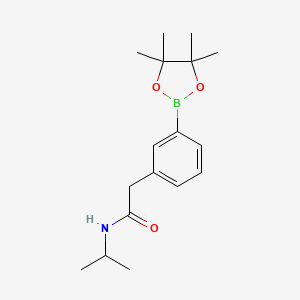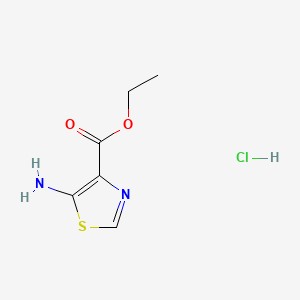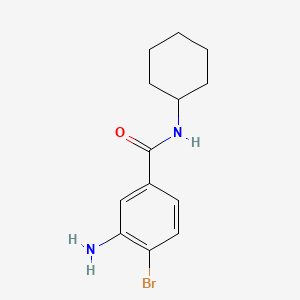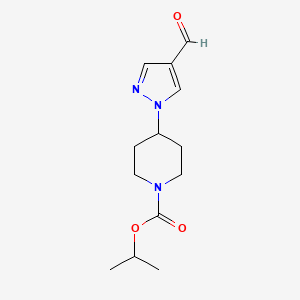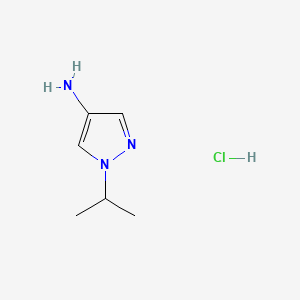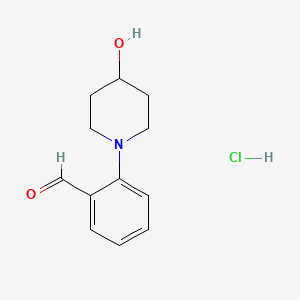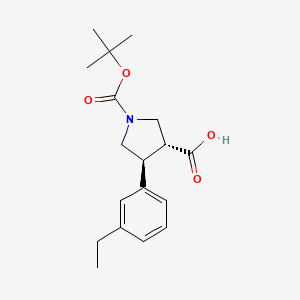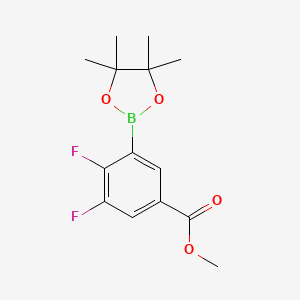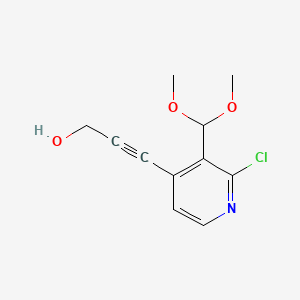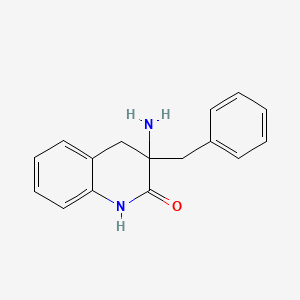
3-amino-3-benzyl-3,4-dihydroquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-3-benzyl-3,4-dihydroquinolin-2(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinoline core with an amino group, a benzyl group, and a dihydroquinolinone structure, making it a unique and versatile molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-benzyl-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzylamine and benzaldehyde.
Condensation Reaction: The first step involves the condensation of 2-aminobenzylamine with benzaldehyde in the presence of an acid catalyst to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization under acidic or basic conditions to form the quinoline core.
Reduction: The quinoline core is then reduced to form the dihydroquinolinone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-amino-3-benzyl-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can further modify the dihydroquinolinone structure.
Substitution: The amino and benzyl groups can participate in nucleophilic or electrophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Condensation: Acid or base catalysts are used to facilitate condensation reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.
科学研究应用
3-amino-3-benzyl-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It is used in biological assays to study enzyme inhibition, receptor binding, and cellular pathways.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and natural product analogs.
作用机制
The mechanism of action of 3-amino-3-benzyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The amino and benzyl groups play a crucial role in binding to these targets, while the quinoline core provides structural stability. The compound can modulate various biochemical pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
3-amino-3-phenyl-3,4-dihydroquinolin-2(1H)-one: Similar structure but with a phenyl group instead of a benzyl group.
3-amino-3-methyl-3,4-dihydroquinolin-2(1H)-one: Similar structure but with a methyl group instead of a benzyl group.
3-amino-3-ethyl-3,4-dihydroquinolin-2(1H)-one: Similar structure but with an ethyl group instead of a benzyl group.
Uniqueness
3-amino-3-benzyl-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of the benzyl group, which enhances its lipophilicity and potential for interactions with hydrophobic pockets in biological targets. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research.
属性
IUPAC Name |
3-amino-3-benzyl-1,4-dihydroquinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c17-16(10-12-6-2-1-3-7-12)11-13-8-4-5-9-14(13)18-15(16)19/h1-9H,10-11,17H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSMPEXJWNRBKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC(=O)C1(CC3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
